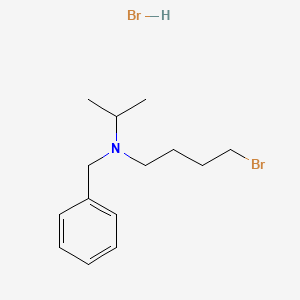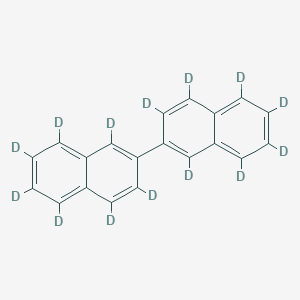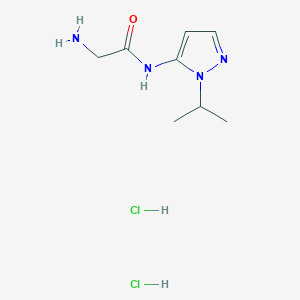
2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride
Vue d'ensemble
Description
2-Amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride, also known as N-isopropyl-pyrazole-5-acetamide dihydrochloride (NIPA-DHC), is a synthetic compound with potential applications in a variety of scientific research contexts. NIPA-DHC is a small molecule that has been used for a variety of purposes in laboratory experiments, including as an inhibitor of enzymes, a ligand for receptors, and a tool for studying protein-protein interactions.
Applications De Recherche Scientifique
Antiviral Activity
The indole derivatives, which share structural similarities with 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride , have been reported to exhibit significant antiviral properties. These compounds have shown inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus, by interfering with viral replication mechanisms .
Anti-inflammatory Properties
Indole and pyrazole scaffolds are known to possess anti-inflammatory activities. The structural framework of 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride suggests potential use in the development of anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Compounds with an indole or pyrazole base have been explored for their anticancer activities. They can act on various pathways involved in cancer cell proliferation and survival. The specific compound could be a candidate for further research in cancer therapeutics, particularly as a kinase inhibitor .
Antimicrobial Efficacy
The antimicrobial activity of indole derivatives is well-documented, with applications against a broad spectrum of bacterial and fungal pathogens. This compound could be synthesized and tested for its efficacy in combating microbial infections, contributing to the field of antibiotics .
Enzyme Inhibition
Enzyme inhibitors play a crucial role in drug development, and the pyrazole ring is a common motif in such molecules2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride could serve as a lead compound for designing inhibitors targeting enzymes like COX or kinases involved in various diseases .
Neurological Disorders
Indole derivatives have shown promise in treating neurological disorders due to their ability to interact with brain receptors. Research into the applications of 2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride could uncover new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy .
Propriétés
IUPAC Name |
2-amino-N-(2-propan-2-ylpyrazol-3-yl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-6(2)12-7(3-4-10-12)11-8(13)5-9;;/h3-4,6H,5,9H2,1-2H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVZHTRCOTUPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)NC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-isopropyl-1H-pyrazol-5-yl)acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



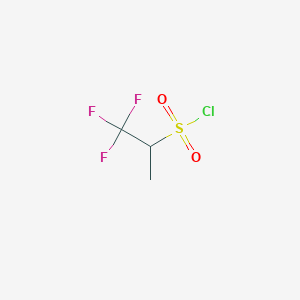
![1-{2-Bromo-5-methyl-[1,2,4]triazolo[3,2-b][1,3]oxazol-6-yl}ethan-1-one](/img/structure/B1377726.png)
amine hydrochloride](/img/structure/B1377732.png)
![1-(6-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1377735.png)
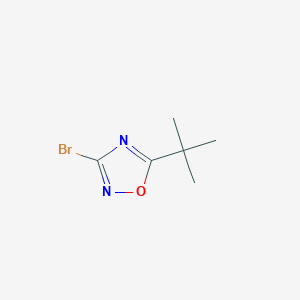
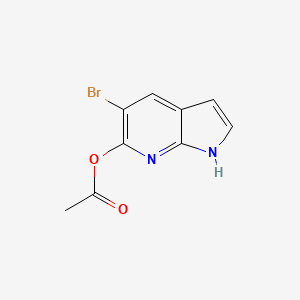

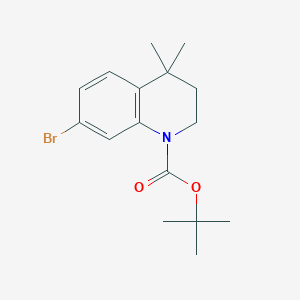
![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1377740.png)

